molecular formula C16H12O6 B161992 4-Hydroxyvertixanthone CAS No. 85003-85-6

4-Hydroxyvertixanthone

Cat. No. B161992
CAS RN: 85003-85-6
M. Wt: 300.26 g/mol
InChI Key: MJOGVUMPZLEYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyvertixanthone is a natural product that can be used for research in the life sciences . It is also known as Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate . It is produced by the Bipolaris sorokiniana species .


Molecular Structure Analysis

4-Hydroxyvertixanthone has a molecular formula of C16H12O6 . Its average mass is 300.263 Da and its mono-isotopic mass is 300.063385 Da . It is also known as Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate .

Relevant Papers One relevant paper is “Genome- and MS-based mining of antibacterial chlorinated chromones and xanthones from the phytopathogenic fungus Bipolaris sorokiniana strain 11134” by Han J et al., published in Appl Microbiol Biotechnol (2019) . Another relevant paper is “Antifungal xanthones produced by the endophytic fungus Paraconionthyrium sp. YM 311593” published in Folia Microbiologica .

Scientific Research Applications

α-Glucosidase Inhibitory Activities

4-Hydroxyvertixanthone, found in cultures of Aspergillus versicolor, a fungal endophyte of Huperzia serrata, has been studied for its α-glucosidase inhibitory activities. While this particular compound showed weak or no activity against α-glucosidase, its presence among other xanthones in these cultures indicates its relevance in the search for compounds with potential antidiabetic properties (Ma et al., 2015).

Chemical Synthesis and Pharmacological Importance

In the realm of organic chemistry, 4-Hydroxyvertixanthone is acknowledged as part of a class of compounds utilized in the synthesis of biologically and pharmaceutically important structures like o-hydroxyaryl ketones, xanthones, 4-chromanones, and flavones. These structures are fundamental in the development of various therapeutic agents, indicating the chemical significance of 4-Hydroxyvertixanthone in medicinal chemistry (Dubrovskiy & Larock, 2010).

Structural and Stability Studies

The influence of hydroxyl functional groups on the structural and stability aspects of xanthone molecules, including 4-Hydroxyvertixanthone, has been a subject of computational research. Studies focusing on the energetic, structural, and thermodynamic stability of xanthone isomers help in understanding the intrinsic properties of these molecules, which is crucial for their practical applications in various scientific fields (Freitas & Ribeiro da Silva, 2018).

Vasodilator Effects

4-Hydroxyvertixanthone has been studied for its vasodilator effects, particularly its ability to induce endothelium-independent vasodilation in arteries. Such studies are important for understanding the potential therapeutic applications of xanthones in cardiovascular disorders. The research sheds light on the mechanisms involved in the vasodilator effects of xanthones, including the role of oxygenated radicals in their potency and efficacy (Diniz et al., 2013).

properties

IUPAC Name

methyl 3,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-7-3-10(18)14-11(4-7)22-12-6-8(17)5-9(16(20)21-2)13(12)15(14)19/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOGVUMPZLEYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyvertixanthone

CAS RN

85003-85-6
Record name 4-Hydroxyvertixanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085003856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYVERTIXANTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4KJT6YJP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyvertixanthone
Reactant of Route 2
4-Hydroxyvertixanthone
Reactant of Route 3
4-Hydroxyvertixanthone
Reactant of Route 4
4-Hydroxyvertixanthone
Reactant of Route 5
4-Hydroxyvertixanthone
Reactant of Route 6
4-Hydroxyvertixanthone

Citations

For This Compound
5
Citations
TT Ma, WG Shan, YM Ying, LF Ma… - Helvetica Chimica …, 2015 - Wiley Online Library
… , a fungal endophyte of Huperzia serrata, together with 1,7‐dihydroxy‐8‐(methoxycarbonyl)xanthone‐3‐carboxylic acid (4), β‐diversonolic acid methyl ester (5), 4‐hydroxyvertixanthone …
Number of citations: 19 onlinelibrary.wiley.com
D Cao, P Sun, S Bhowmick, Y Wei, B Guo, Y Wei… - Fitoterapia, 2021 - Elsevier
The natural product Huperzine A isolated from Huperzia serrata is a targeted inhibitor of acetylcholinesterase that has been approved for clinical use in the treatment of Alzheimer's …
Number of citations: 13 www.sciencedirect.com
AR Khattab, MA Farag - Critical Reviews in Biotechnology, 2022 - Taylor & Francis
… ) xanthone-3-carboxylic acid (15), a potent α-glucosidase inhibitor, together with huperxanthones A–C (16–18), β-diversonolic acid methyl ester (19), 4-hydroxyvertixanthone (20) and …
Number of citations: 14 www.tandfonline.com
SS El-Hawary, AS Moawad, HS Bahr… - RSC …, 2020 - pubs.rsc.org
… named huperxanthones A–C (108–110), along with 1,7-dihydroxy-8(methoxycarbonyl)xanthone-3-carboxylic acid (111), β-diversonolic acid methyl ester (112), 4-hydroxyvertixanthone (…
Number of citations: 101 pubs.rsc.org
J Han, J Zhang, Z Song, M Liu, J Hu, C Hou… - Applied microbiology …, 2019 - Springer
Halogen substituents are important for biological activity in many compounds. Genome-based mining of halogenase along with its biosynthetic gene cluster provided an efficient …
Number of citations: 22 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.